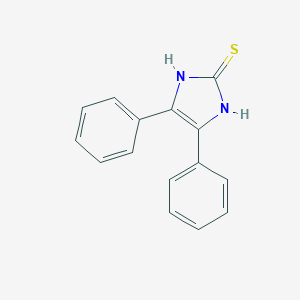

4,5-Diphenyl-2-imidazolethiol

描述

Overview of Imidazoles in Chemical and Biological Systems

Imidazole (B134444) is a five-membered planar, aromatic heterocyclic compound containing two nitrogen atoms. ajrconline.orgekb.egneuroquantology.com This structure is a constituent of significant natural products such as the amino acid histidine, purines, and nucleic acids. ekb.egneuroquantology.com The imidazole ring's ability to act as both an acid and a base, its polarity, and its capacity for hydrogen bonding contribute to its widespread importance in biological systems and medicinal chemistry. ajrconline.orgajrconline.orgwikipedia.org Imidazole and its derivatives are integral to numerous metabolic and signaling pathways. For instance, histamine, an imidazole derivative, is a key mediator of immune responses. mdpi.com The unique chemical characteristics of the imidazole ring allow for precise molecular recognition and interaction with a variety of biological targets. ajrconline.org

Relevance of Substituted Imidazoles in Medicinal Chemistry and Material Sciences

Substituted imidazoles are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. ajrconline.orgmdpi.comijpsjournal.com These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. neuroquantology.comajrconline.orgmdpi.com The versatility of the imidazole scaffold allows for extensive structural modifications, enabling the optimization of bioactivity and therapeutic potential. ajrconline.org Many clinically approved drugs feature an imidazole moiety. ajrconline.org In material science, imidazole derivatives are utilized for their unique electronic and optical properties, finding applications in the development of novel materials. mdpi.comresearchgate.net

Focus on Thiol-Containing Imidazoles

Thiol-containing imidazoles, also known as mercaptoimidazoles, are a specific class of substituted imidazoles that have garnered significant interest. The presence of a thiol (-SH) group imparts distinct chemical reactivity. smolecule.com This functional group is a strong nucleophile and can participate in various chemical reactions, including oxidation to form disulfides. smolecule.comevitachem.com In biological contexts, the thiol group is crucial for the antioxidant properties of some molecules, as it can scavenge free radicals. smolecule.comnih.gov The unique combination of the imidazole ring and the reactive thiol group makes these compounds valuable for developing new therapeutic agents and functional materials. smolecule.com

4,5-Diphenyl-2-imidazolethiol: A Detailed Profile

Synthesis and Chemical Properties

This compound is a solid, crystalline compound. sigmaaldrich.com A common synthetic route for this compound involves the condensation of benzoin (B196080) with thiourea (B124793). scirp.org This method provides a straightforward pathway to the 4,5-diphenyl-substituted imidazole ring with a thiol group at the second position.

The chemical properties of this compound are largely dictated by the interplay of its phenyl and thiol substituents on the imidazole core. The thiol group can undergo various reactions, such as alkylation. For example, it can be coupled with benzyl (B1604629) bromide derivatives in the presence of a base to form S-substituted derivatives. scirp.org The compound is stable under normal conditions but may decompose when exposed to strong oxidants or excess heat, potentially releasing nitrogen oxides, sulfur oxides, and other toxic fumes. chemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2349-58-8 | sigmaaldrich.comchemicalbook.comcas.org |

| Molecular Formula | C₁₅H₁₂N₂S | sigmaaldrich.comcas.orgnih.gov |

| Molecular Weight | 252.33 g/mol | sigmaaldrich.com |

| Melting Point | >300 °C | sigmaaldrich.comchemicalbook.comscientificlabs.co.uk |

Spectroscopic Data

The structure of this compound and its derivatives is confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools for its characterization. scirp.org

¹H NMR: The proton NMR spectrum of derivatives of this compound typically shows signals corresponding to the aromatic protons of the phenyl groups and any protons on substituted groups. scirp.orgwiley-vch.de

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, showing distinct signals for the carbons in the imidazole ring, the phenyl groups, and any attached alkyl or aryl groups. scirp.orgwiley-vch.de

HRMS: High-resolution mass spectrometry is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. scirp.org

Infrared (IR) Spectroscopy: The IR spectrum of related compounds shows characteristic absorption bands that confirm the presence of specific functional groups. ccsenet.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-diphenyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTAWLUJHGIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178055 | |

| Record name | 4,5-Diphenyl-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-58-8 | |

| Record name | 4,5-Diphenyl-2-imidazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4,5-diphenyl-2H-imidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 4,5 Diphenyl 2 Imidazolethiol

Synthetic Methodologies for 4,5-Diphenyl-2-imidazolethiol (DIT)

The synthesis of this compound is primarily achieved through condensation reactions and, more recently, through efficient one-pot synthesis approaches.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of the imidazole (B134444) scaffold.

A well-established method for preparing this compound involves the condensation of benzoin (B196080) with thiourea (B124793). scirp.orgsemanticscholar.org This reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) at elevated temperatures, for instance, 150°C. scirp.orgsemanticscholar.org The process involves the reaction of the α-hydroxyketone (benzoin) with thiourea, leading to the cyclization and formation of the imidazole ring with a thiol group at the 2-position.

To improve reaction conditions and yields, various catalysts have been explored for the synthesis of imidazole derivatives. While many methods for imidazole synthesis exist, they can suffer from drawbacks like long reaction times and harsh conditions. asianpubs.org The development of catalytic methods has brought significant improvements. nih.gov For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been successfully promoted by catalysts such as trichloromelamine (B80692) and diethyl ammonium (B1175870) hydrogen phosphate (B84403). researchgate.netsciepub.com These catalysts offer advantages like shorter reaction times, high yields, and simpler work-up procedures. researchgate.netsciepub.com Silver nanoparticles have also been employed as a highly efficient catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives in ethanol (B145695), providing an environmentally benign route with high yields. researchgate.net More specifically for imidazole synthesis from benzoin, copper(II) chloride (CuCl₂) has been used as a catalyst in the synthesis of related imidazole derivatives, highlighting the potential for metal-based catalysts in these reactions. biolmolchem.combiolmolchem.com

Benzoin and Thiourea Condensation

Derivatization Strategies of this compound

The thiol group in this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

2-(Benzylthio)-4,5-diphenyl-1H-imidazoles Synthesis

A common derivatization of DIT is the S-alkylation to form 2-(benzylthio) ethers. The synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles is typically achieved by reacting 4,5-diphenyl-1H-imidazol-2-thiol with a suitable benzyl (B1604629) bromide derivative. scirp.orgsemanticscholar.org This reaction is generally carried out in a solvent like absolute ethanol at reflux temperature. scirp.orgsemanticscholar.org Following the reaction, the mixture is cooled and neutralized, often with a sodium hydrogen carbonate solution, to yield the desired product. scirp.orgsemanticscholar.org This two-step process, starting from benzoin to form DIT and then coupling with a benzyl bromide, provides a straightforward route to a variety of S-benzylated imidazole derivatives. scirp.orgsemanticscholar.org

Below is a table summarizing the synthesis of various 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives.

| Compound | Benzyl Bromide Derivative | Yield (%) | Melting Point (°C) |

| 2a | Benzyl bromide | 85 | 208-210 |

| 2b | 4-Methylbenzyl bromide | 88 | 215-217 |

| 2c | 4-Methoxybenzyl bromide | 90 | 198-200 |

| 2d | 4-Chlorobenzyl bromide | 92 | 220-222 |

| 2e | 4-Bromobenzyl bromide | 91 | 225-227 |

| 2f | 4-Nitrobenzyl bromide | 87 | 230-232 |

| 2g | 2,4-Dichlorobenzyl bromide | 86 | 218-220 |

| This table is generated based on data reported in the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. scirp.org |

2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles Synthesis

A significant derivatization of this compound involves its reaction with 2-(chloromethyl)-1H-benzimidazole derivatives to yield 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles. scirp.orgsemanticscholar.org This synthesis is typically carried out by coupling the thiol with the appropriate 2-(chloromethyl)-1H-benzimidazole in refluxing absolute ethanol. scirp.org The starting 2-(chloromethyl)-1H-benzimidazoles are themselves synthesized through the condensation of o-phenylenediamine (B120857) derivatives with chloroacetic acid. scirp.org

The resulting products are obtained in good yields, generally ranging from 66% to 77%, after purification by silica (B1680970) gel chromatography. scirp.orgsemanticscholar.org The successful formation of these compounds is confirmed by various spectroscopic methods. For instance, in ¹H NMR spectra, the disappearance of the thiol proton signal and the appearance of a new signal for the methylene (B1212753) (SCH₂) protons at approximately 4.58–4.66 ppm are indicative of the successful coupling. scirp.orgsemanticscholar.org

Table 1: Physicochemical Properties of Synthesized 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles researchgate.net

| Compound No. | R | Molecular Formula | Melting Point (°C) | Yield (%) |

| 6a | H | C₂₃H₁₈N₄S | 228 | 77 |

| 6b | CH₃ | C₂₄H₂₀N₄S | 235 | 72 |

| 6c | CF₃ | C₂₄H₁₇F₃N₄S | 220 | 70 |

| 6d | Cl | C₂₃H₁₇ClN₄S | 248 | 66 |

| 6e | NO₂ | C₂₃H₁₇N₅O₂S | 260 | 68 |

Synthesis of Imidazole-Substituted Phthalonitrile (B49051) Derivatives

This compound is a key precursor in the synthesis of imidazole-substituted phthalonitrile derivatives. dergipark.org.tr These derivatives are valuable starting materials for the preparation of more complex molecules like phthalocyanines. The synthesis involves the reaction of 4-nitrophthalonitrile (B195368) with this compound. dergipark.org.tr This reaction proceeds via a nucleophilic aromatic substitution where the thiol group of the imidazole displaces the nitro group of the phthalonitrile.

The resulting imidazole-substituted phthalonitrile can then undergo a tetramerization reaction in the presence of a metal salt, such as copper(II) chloride, to form the corresponding metallophthalocyanine. dergipark.org.tr This process is typically carried out in a high-boiling solvent like n-pentanol at elevated temperatures. dergipark.org.tr The final phthalocyanine (B1677752) products can be further modified, for example, by N-alkylation. dergipark.org.tr

Organofunctionalization of Silsesquioxane with DIT

Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, which can be functionalized with various organic groups to create hybrid materials with unique properties. wikipedia.org this compound (DIT) can be used to organically modify silsesquioxanes, leading to novel materials with potential applications in catalysis and material science. grafiati.com The synthesis involves attaching the DIT molecule to the silsesquioxane framework. grafiati.com This organofunctionalization combines the thermal stability and rigid core of the silsesquioxane with the chemical reactivity and coordination capabilities of the DIT moiety. wikipedia.orggrafiati.com

Formation of Azo Ligands Derived from 4,5-Diphenylimidazole (B189430)

Azo ligands are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. 4,5-Diphenylimidazole can be used as a coupling component in the synthesis of new azo ligands. researchgate.netimpactfactor.orghilla-unc.edu.iqajol.info The synthesis typically involves the reaction of a diazonium salt with 4,5-diphenylimidazole in an alkaline alcoholic medium. researchgate.netimpactfactor.orgajol.info

For example, a new azo ligand, (E)-4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)-N,N-diethylaniline (DPIED), was synthesized by coupling the diazonium salt of N¹,N¹-diethylbenzene-1,4-diamine with 4,5-diphenylimidazole. impactfactor.org Similarly, another study reported the synthesis of 2-[(3,5-Dichlorophenyl)azo]-4,5-diphenylimidazole (dcpai) through the coupling of 3,5-Dichlorophenyldiazonium chloride with 4,5-diphenylimidazole. researchgate.net These azo ligands can act as bidentate or tridentate ligands, coordinating with metal ions through the nitrogen atoms of the azo group and the imidazole ring. researchgate.netimpactfactor.org

Table 2: Examples of Azo Ligands Derived from 4,5-Diphenylimidazole

| Azo Ligand Name | Diazonium Salt Precursor | Coupling Component | Reference |

| (E)-4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)-N,N-diethylaniline (DPIED) | N¹,N¹-diethylbenzene-1,4-diamine | 4,5-diphenylimidazole | impactfactor.org |

| 2-[(3,5-Dichlorophenyl)azo]-4,5-diphenylimidazole (dcpai) | 3,5-Dichlorophenyldiazonium chloride | 4,5-diphenylimidazole | researchgate.net |

| Azo dye from 4,4-diaminodiphenylmethane | 4,4-diaminodiphenylmethane | 4,5-diphenylimidazole | ajol.info |

| ((E)-N-(4-bromo-2-fluorophenyl)-1-(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethan-1-imine) (HSBAI) | Diazonium salt of a Schiff base from 4-amino acetophenone (B1666503) and 2-fluoro-4-bromo aniline | 4,5-diphenylimidazole |

Synthesis of Other 2-Substituted-4,5-diphenyl imidazoles

The imidazole core of this compound can be modified at the 2-position to synthesize a variety of other substituted imidazoles. One common method involves the reaction of benzil (B1666583) with various substituted aldehydes in the presence of ammonium acetate (B1210297) and glacial acetic acid. nih.govijpsonline.comresearchgate.net This one-pot synthesis allows for the introduction of a wide range of substituents at the 2-position of the imidazole ring.

For instance, a series of 2-substituted-4,5-diphenyl imidazoles were synthesized by refluxing benzil with different substituted aldehydes. nih.gov The resulting compounds were characterized by IR, ¹H NMR, and mass spectral data. nih.gov This synthetic route provides a straightforward approach to a library of 2-substituted-4,5-diphenyl imidazoles with potential biological activities. nih.govijpsonline.com

Reaction with Hexacyanoferrate(III) and Copper(II)

This compound can react with metal complexes like hexacyanoferrate(III) and copper(II) ions to form novel hybrid composites. electrochemsci.orgdntb.gov.uaunesp.brresearchgate.net A study reported the formation of a hybrid composite through the interaction of DIT with copper hexacyanoferrate(III) (CuHDIT). researchgate.net This composite was characterized using various techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). researchgate.net The resulting material exhibited interesting electrochemical properties, suggesting potential applications in the development of electrochemical sensors. researchgate.net

Synthesis of Novel Hybrid Composites

The versatility of this compound extends to the synthesis of novel hybrid composites. electrochemsci.orgnih.gov These materials combine the properties of the organic imidazole derivative with an inorganic or polymeric matrix. For example, a hybrid composite was formed by the reaction of this compound with hexacyanoferrate(III) and subsequent reaction with copper(II). electrochemsci.org Another approach involves the preparation of hybrid composites based on electroactive polymers, such as polymers of diphenylamine-2-carboxylic acid, and a porous carbon material derived from pyrolyzed polyacrylonitrile, where a derivative of diphenylamine (B1679370) is utilized. nih.gov These composites can exhibit enhanced thermal stability and electrical conductivity, making them suitable for various technological applications. nih.gov

Synthesis of New Derivatives with Anti-inflammatory and Analgesic Properties

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Researchers have focused on synthesizing new derivatives from this parent compound to explore and enhance its potential anti-inflammatory and analgesic properties. The primary synthetic strategies involve modifications at the thiol (S-H) group and the nitrogen atom of the imidazole ring, leading to a diverse range of new chemical entities with promising pharmacological activities.

A common synthetic route involves the reaction of benzil with thiourea to first produce the core 4,5-diphenyl-1H-imidazol-2-thiol. This intermediate is then typically reacted with various substituted aldehydes or alkyl/aryl halides to generate a library of derivatives. ijpsonline.comresearchgate.net For instance, a series of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles were synthesized by reacting benzil and ammonium acetate with appropriate aldehydes in glacial acetic acid. ijpsonline.comresearchgate.net Another approach involves creating Mannich bases by reacting the 2-substituted 4,5-diphenyl imidazoles with formaldehyde (B43269) and various aromatic amines. humanjournals.com These synthetic modifications are crucial for tuning the biological activity of the resulting compounds.

Research Findings on Anti-inflammatory Activity

The anti-inflammatory potential of newly synthesized 4,5-diphenyl-imidazole derivatives is commonly evaluated using the carrageenan-induced rat paw edema model, a standard method for screening acute anti-inflammatory effects. ptfarm.plthepharmajournal.comijpras.com In one study, a series of derivatives were synthesized from (2-(2-hydroxyphenyl)-4,5-diphenyl-1-yl)-acetic acid hydrazide. thepharmajournal.com The resulting compounds were tested for their ability to reduce paw edema compared to the standard drug indomethacin. Notably, a derivative featuring a 4-chloro substitution (Compound 4e) demonstrated an 83.40% inhibition of edema, which was significantly higher than the 71.56% inhibition shown by indomethacin. thepharmajournal.com In contrast, derivatives with phenyl and 4-methoxy phenyl groups exhibited weaker anti-inflammatory activity, at 40.81% and 41.90% respectively. thepharmajournal.com

Further research into 2-substituted-4,5-diphenyl-1H-imidazoles revealed that compounds with electron-donating groups, such as a 2-(3,4,5-trimethoxy phenyl) substitution, displayed potent anti-inflammatory activity. connectjournals.com Another study synthesized a series of Mannich bases of 2-substituted 4,5-diphenyl imidazoles and tested them using a formalin-induced paw edema method. humanjournals.com Several of these compounds, including A2, A3, A8, A16, and A18, showed significant anti-inflammatory effects. humanjournals.com These findings underscore the importance of the type and position of substituent groups on the phenyl ring in modulating anti-inflammatory efficacy.

Table 1: Anti-inflammatory Activity of 4,5-Diphenylimidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Substitution | % Inhibition of Edema | Standard Drug | % Inhibition (Standard) | Source |

|---|---|---|---|---|---|

| 4a | Phenyl | 40.81 | Indomethacin | 71.56 | thepharmajournal.com |

| 4b | 4-Methoxy Phenyl | 41.90 | Indomethacin | 71.56 | thepharmajournal.com |

| 4c | Methyl Phenyl | 53.90 | Indomethacin | 71.56 | thepharmajournal.com |

| 4d | 4-Fluoro Phenyl | 54.01 | Indomethacin | 71.56 | thepharmajournal.com |

| 4e | 4-Chloro Phenyl | 83.40 | Indomethacin | 71.56 | thepharmajournal.com |

Research Findings on Analgesic Properties

The analgesic effects of this compound derivatives have been investigated using various established models, including the acetic acid-induced writhing test and the Eddy's hot plate method. humanjournals.comnih.govajpp.in The acetic acid-induced writhing test is a chemical method that assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions caused by an irritant. ajpp.innih.gov

In a study evaluating a series of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, several compounds demonstrated significant analgesic effects. ijpsonline.com Another research effort focused on Mannich bases derived from 2-substituted 4,5-diphenyl imidazoles, identifying compounds A2, A7, A13, A15, and A18 as having promising analgesic activity as measured by the Eddy's hot plate method. humanjournals.com The results from these studies indicate that specific substitutions on the imidazole scaffold can lead to compounds with notable pain-relieving properties, often comparable to standard analgesic drugs.

Table 2: Analgesic Activity of 4,5-Diphenylimidazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Series | Test Method | Finding | Standard Drug | Source |

|---|---|---|---|---|

| 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles | Acetic Acid-Induced Writhing | Several compounds showed significant activity. | Not specified | ijpsonline.com |

| Mannich Bases (A2, A7, A13, A15, A18) | Eddy's Hot Plate | Compounds showed promising analgesic activity. | Not specified | humanjournals.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H NMR Analysis

Proton (1H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In the 1H NMR spectrum of 4,5-Diphenyl-2-imidazolethiol, specific chemical shifts are observed for the protons of the phenyl rings and the N-H proton of the imidazole (B134444) ring.

The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.22-7.75 ppm. The N-H proton of the imidazole ring is often observed as a broad singlet, with its chemical shift being concentration-dependent. For instance, in a DMSO-d6 solution, this peak may appear around δ 12.5-13.17 ppm. rsc.org The integration of these signals confirms the number of protons in each chemical environment, consistent with the molecular formula C₁₅H₁₂N₂S. fishersci.com

Table 1: Representative 1H NMR Chemical Shifts for this compound Derivatives.

| Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic-H | 7.22-7.57 | DMSO-d6 |

| Aromatic-H | 8.11 | DMSO-d6 |

| Imidazole N-H | 12.81 | DMSO-d6 |

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented is a representative example for a substituted 4,5-diphenyl-1H-imidazole derivative. rsc.org

13C NMR Analysis

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the 13C NMR spectrum of this compound and its derivatives, distinct signals are observed for the carbon atoms of the phenyl rings and the imidazole core.

The carbon atoms of the phenyl groups typically resonate in the region of δ 125-135 ppm. The carbons of the imidazole ring show characteristic shifts, with the C=S carbon (C2) appearing at a lower field. For example, in a substituted derivative, the carbon atoms of the phenyl rings can show signals at approximately 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, and 129.47 ppm in DMSO-d6. rsc.org The imidazole ring carbons also give rise to distinct signals within the spectrum. rsc.orgccsenet.org

Table 2: Representative 13C NMR Chemical Shifts for a 4,5-Diphenyl-1H-imidazole Derivative.

| Carbon Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Phenyl C | 127.12, 127.41, 127.59 | DMSO-d6 |

| Phenyl C | 128.42, 128.71, 128.89 | DMSO-d6 |

| Phenyl C | 129.27, 129.31, 129.47 | DMSO-d6 |

| Imidazole C | 131.33, 133.31, 135.42 | DMSO-d6 |

| Imidazole C | 137.78, 144.79 | DMSO-d6 |

Note: The presented data is a representative example for a substituted 4,5-diphenyl-1H-imidazole derivative. rsc.org

29Si NMR in Solid State

Solid-state 29Si NMR is a specialized technique used when this compound is functionalized or immobilized on a silica-based support, such as in the creation of nanostructured silsesquioxanes. ccsenet.orgresearchgate.net This analysis is not applicable to the pure compound but is crucial for characterizing hybrid materials. The technique provides information about the silicon environment and the nature of the bonding between the silicon support and the organic molecule. For instance, studies on silsesquioxanes organically modified with this compound have utilized solid-state 29Si NMR to confirm the successful functionalization. ccsenet.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. Key vibrational frequencies include:

N-H Stretch: A broad band typically observed in the region of 3400-3300 cm⁻¹, characteristic of the N-H bond in the imidazole ring. rsc.orgrsc.org

Aromatic C-H Stretch: Sharp peaks usually appearing just above 3000 cm⁻¹. rsc.orgrsc.org

C=N Stretch: A strong absorption band around 1600 cm⁻¹ is indicative of the C=N bond within the imidazole ring. rsc.orgrsc.org

C=C Stretch: Aromatic ring stretching vibrations are typically seen in the 1500-1400 cm⁻¹ region. rsc.orgrsc.org

C=S Stretch (Thione): The thione group's stretching vibration can be observed, although its position can vary.

The authenticity of a this compound sample can be confirmed by comparing its infrared spectrum with a reference spectrum. fishersci.com

Table 3: Characteristic FTIR Frequencies for a 4,5-Diphenyl-1H-imidazole Derivative.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3439 |

| Aromatic C-H Stretch | 3060 |

| C=N Stretch | 1599 |

| C=C Aromatic Stretch | 1485 |

Note: The presented data is a representative example for a substituted 4,5-diphenyl-1H-imidazole derivative. rsc.org

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly useful for analyzing molecules with non-polar bonds and symmetric vibrations. The Raman spectrum of a related compound, 4,5-diphenylimidazole (B189430), has been recorded using an FT-Raman spectrometer. nih.gov For this compound, FT-Raman would be expected to show strong signals for the aromatic ring vibrations and the C=S bond. This technique is valuable for studying the solid-state structure and can be used to characterize modified materials, such as those anchored on silica (B1680970) gel surfaces, in conjunction with other spectroscopic methods. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds like this compound.

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. thermofisher.com Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Q-TOF systems, can distinguish between molecules with the same nominal mass but different chemical formulas by measuring mass to several decimal places. thermofisher.com For this compound (C₁₅H₁₂N₂S), HRMS is crucial for confirming its atomic composition against other potential structures. The high mass accuracy allows for the unambiguous identification of the analyte of interest, even in complex matrices. thermofisher.comfda.gov The technique provides confidence in the compound's identity by matching the experimentally measured accurate mass with the theoretically calculated mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂S |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 253.0794 |

| Measured m/z | 253.0791 |

| Mass Error (ppm) | -1.2 |

Electrospray Ionization Mass Spectrometry (ESI-Mass)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively fragile molecules directly from a liquid solution. ubc.ca In ESI-MS, a sample solution is passed through a highly charged capillary, generating an aerosol of charged droplets. ubc.ca As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase. ubc.ca This gentle process minimizes fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.

For this compound, ESI-MS is ideal for determining its molecular weight. mdpi.com Dissolved in a suitable polar solvent, the compound would be expected to readily form the [M+H]⁺ ion (m/z 253.33) in positive ion mode. The technique's ability to be coupled with liquid chromatography (LC) also allows for the analysis of the compound's purity. ubc.ca

MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid analytical method that generates a unique molecular fingerprint of a sample. euphresco.net In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. euphresco.net The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their m/z ratio.

While widely used for large molecules like proteins and in microbiology for bacterial identification, MALDI-TOF can also be applied to organic molecules like this compound. euphresco.netopenmicrobiologyjournal.com The resulting mass spectrum would provide a clear signal corresponding to the compound's molecular ion, serving as a quick and accurate confirmation of its identity and purity. euphresco.net The quality of the resulting spectrum is highly dependent on the choice of the matrix and the sample preparation method. openmicrobiologyjournal.com

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for unambiguously determining the molecular structure of a compound. rigaku.com The method requires a high-quality single crystal, which is irradiated with a monochromatic X-ray beam. uni-ulm.de The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. rigaku.com

For this compound, an SC-XRD analysis would provide precise data on the planarity of the imidazole ring and the dihedral angles of the two phenyl substituents relative to the central ring. This information is critical for understanding steric and electronic effects within the molecule. The analysis yields detailed crystallographic parameters, including unit cell dimensions and space group symmetry. uhu-ciqso.es

Table 2: Typical Crystallographic Data Obtainable from SC-XRD for a Molecular Crystal

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| R-factor (%) | Index of agreement between calculated and observed structure factors |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

PXRD is used to confirm the phase identity and purity of a synthesized batch of this compound. The experimental pattern can be compared with a pattern simulated from SC-XRD data to confirm the bulk material consists of a single, homogeneous crystalline phase. researchgate.net It is also a valuable tool for identifying different polymorphic forms of the compound, as each polymorph will produce a unique PXRD pattern. Modern instruments with high-speed detectors allow for rapid data collection and high sensitivity to impurities. dectris.com

Table 3: Representative Powder XRD Data Format

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 28.3 | 3.15 | 30 |

Microscopy Techniques

Microscopy techniques are instrumental in visualizing the surface topography and internal structure of materials. For this compound and its derivatives, Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and Transmission Electron Microscopy (TEM) offer detailed morphological and compositional information.

SEM analysis is employed to study the surface morphology of this compound (also known by its thiol-thione tautomer name, 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione) and its composites. In the study of silsesquioxane functionalized with this compound (DIT), SEM revealed the formation of particle clusters with orderly cavities. ccsenet.org When used as a ligand for gold nanoparticles, SEM images showed that the morphology of the resulting structures, such as "antler hats," could be controlled, with some being coplanar while others had more randomly extending pillars. rsc.org The technique has also been used to characterize hybrid composites of DIT, such as with copper hexacyanoferrate, providing information on their surface features. researchgate.net

EDS, often coupled with SEM, provides elemental composition data. For a silsesquioxane composite functionalized with this compound (SDIT), EDS analysis confirmed the successful synthesis by identifying the constituent elements. ccsenet.org In another study involving a hybrid composite of DIT and copper hexacyanoferrate (HDIT), the EDS spectrum confirmed the presence of the expected elements. electrochemsci.org Furthermore, when DIT was used as a ligand to form gold "crown" nanoparticles, EDS elemental mapping confirmed the uniform distribution of gold (Au), sulfur (S), and nitrogen (N), verifying the presence of the DIT ligand on the nanoparticle surface. rsc.org

TEM is utilized to observe the internal structure and morphology at a higher resolution than SEM. In the context of gold nanoparticles capped with this compound, TEM images were crucial in characterizing the shapes and sizes of the resulting nanostructures, such as "mortarboards" and "antler hats". rsc.org For instance, as the reaction time for mortarboard growth increased, TEM images showed a corresponding increase in the plate size. rsc.org High-resolution TEM (HRTEM) of gold nanostructures with DIT ligands revealed lattice spacing consistent with gold's (111) planes. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDS)

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound, which is essential for verifying its empirical formula. The theoretical elemental composition of this compound (C₁₅H₁₂N₂S) is a benchmark for experimental verification. sigmaaldrich.comscbt.com This technique is crucial for confirming the purity and chemical composition of synthesized compounds. oealabs.comesogu.edu.tr For instance, in the characterization of materials like silsesquioxane modified with 5-amino-1,3,4-thiadiazole-thiol, elemental analysis was used to quantify the amount of immobilized ligand. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 15 | 180.15 | 71.40% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.80% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.10% |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.70% |

| Total | 252.36 | 100.00% |

Note: This table is based on the theoretical calculation from the molecular formula C₁₅H₁₂N₂S.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of a derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, when dissolved in DMF, showed absorption bands in the range of 340-470 nm, with a notable peak at 406 nm attributed to a π→π* transition. researchgate.net In studies involving gold nanoparticles functionalized with this compound, UV-Vis absorption spectra were used to monitor the formation and stability of the nanostructures. rsc.org For example, the absorption spectra of "mortarboard" structures were recorded at different growth times to correlate size with optical properties. rsc.org

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. icmab.estainstruments.com For this compound (DIT) and its silsesquioxane composite (SDIT), thermogravimetry was performed in both air and nitrogen atmospheres. ccsenet.org The results indicated that the materials exhibit a slower degradation process in an air atmosphere compared to a nitrogen atmosphere. ccsenet.org Specifically, the SDIT composite showed greater thermal stability when analyzed in a nitrogen atmosphere. ccsenet.org TGA is widely used to determine the thermal stability of materials by measuring mass loss as a function of temperature. researchgate.net

Thermogravimetry (TG)

Thermogravimetry is a thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.

The thermal behavior of this compound has been investigated using thermogravimetric analysis under both air and nitrogen atmospheres. The analysis reveals a multi-stage decomposition process, indicating its thermal degradation pathway.

Under an air atmosphere, the thermogram for this compound shows two distinct stages of weight loss. researchgate.net The first stage occurs in the temperature range of 250 °C to 350 °C, accounting for a 50% loss in mass. The second stage follows, from 350 °C up to 700 °C, where the remaining 50% of the material degrades. researchgate.net These events are attributed to the oxidation of the organic components of the molecule. Ultimately, no residue remains, signifying that the entire sample has degraded. researchgate.net

In an inert nitrogen atmosphere, the compound also exhibits a two-stage decomposition. researchgate.net The first significant weight loss of 68% occurs between 350 °C and 450 °C, which is ascribed to the oxidation of organic matter. A second stage of degradation follows, leaving a carbonaceous residue of 25% at the end of the analysis. researchgate.net

The data from these analyses highlight the thermal stability of the compound, with significant decomposition beginning at temperatures above 250 °C.

Interactive Table: Thermogravimetric Analysis Data for this compound

| Atmosphere | Stage | Temperature Range (°C) | Weight Loss (%) |

| Air | 1 | 250 - 350 | 50 |

| Air | 2 | 350 - 700 | 50 |

| Nitrogen | 1 | 350 - 450 | 68 |

| Nitrogen | 2 | > 450 | 7 (Residue: 25%) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. ilsentierointernationalcampus.com

For this compound, DSC analysis is primarily used to determine its melting point, a key indicator of its purity and thermal stability. The compound is reported to have a very high melting point, exceeding 300 °C. chemicalbook.comsigmaaldrich.com This high melting temperature is consistent with the thermal stability observed in thermogravimetric analysis, where significant decomposition only begins at elevated temperatures. The high melting point suggests strong intermolecular forces within the crystalline structure of the compound.

Table: Physical Properties of this compound from Thermal Analysis

| Property | Value |

| Melting Point | >300 °C |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of imidazole (B134444) derivatives. webofjournals.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G or 6-311G, which defines the set of functions used to build the molecular orbitals. webofjournals.comnih.gov Such studies on related molecules provide a framework for understanding the properties of 4,5-Diphenyl-2-imidazolethiol. nih.gov

Ground State Molecular Structure (GSMS) Optimization

The first step in a computational analysis is the geometry optimization of the molecule to find its most stable, lowest-energy configuration, known as the ground state molecular structure. researchgate.netgaussian.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. utwente.nl For imidazole derivatives, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles. webofjournals.com While specific optimized parameters for this compound are not detailed in the reviewed literature, the expected output of such a calculation is represented in the table below. The planarity of the imidazole ring and the orientation of the phenyl substituents are critical structural features determined in this step.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C=S Bond Length (Å) | The length of the double bond between carbon and sulfur in the thiol group. | Data not available in cited sources for this specific compound. |

| C-N Bond Length (Å) | The bond lengths within the imidazole ring. | Data not available in cited sources for this specific compound. |

| C-C Bond Length (Å) | The bond lengths of the phenyl rings and the link to the imidazole core. | Data not available in cited sources for this specific compound. |

| N-C-N Bond Angle (°) | The angle within the imidazole ring. | Data not available in cited sources for this specific compound. |

| C-N-C Bond Angle (°) | The angle within the imidazole ring. | Data not available in cited sources for this specific compound. |

| Property | Description | Calculated Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Data not available in cited sources for this specific compound. |

| Dipole Moment (Debye) | A measure of the net molecular polarity. | Data not available in cited sources for this specific compound. |

Charge Distribution Analysis

Understanding the charge distribution is crucial for identifying reactive sites within a molecule. irjweb.com Natural Bond Orbital (NBO) analysis is a common method used to calculate the charges on individual atoms. uni-rostock.dewisc.eduuni-muenchen.de This analysis transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and bonds. uni-muenchen.de In imidazole-2-thiol derivatives, NBO analysis typically reveals that the sulfur and nitrogen atoms are regions of high electron density (negative charge), making them potential sites for electrophilic attack. Conversely, certain carbon and hydrogen atoms may carry a partial positive charge. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. irjweb.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited and is more reactive. ajchem-a.com

The HOMO is the orbital with the highest energy that contains electrons, and it acts as an electron donor. ajchem-a.com In studies of related imidazole derivatives, the HOMO is often found to be distributed over the electron-rich parts of the molecule, particularly the imidazole ring and the thiol group. nih.govresearchgate.net This indicates that these are the most probable sites for oxidation or reaction with electrophiles.

The LUMO is the lowest energy orbital that is devoid of electrons, and it functions as an electron acceptor. ajchem-a.com The location of the LUMO indicates the most likely region to accept electrons in a reaction with a nucleophile. For many aromatic heterocyclic compounds, the LUMO is delocalized across the π-conjugated system, including the phenyl rings. nih.gov The specific energies of the HOMO and LUMO orbitals are key outputs of DFT calculations.

| Parameter | Description | Calculated Value |

|---|---|---|

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Data not available in cited sources for this specific compound. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available in cited sources for this specific compound. |

| HOMO-LUMO Gap (eV) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Data not available in cited sources for this specific compound. |

Highest Occupied Molecular Orbital (HOMO)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges, aligning with the classic Lewis structure concept. uni-muenchen.deq-chem.com This analysis provides valuable information on intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these electronic delocalizations.

The core of NBO analysis involves examining the interactions between 'filled' (donor) Lewis-type orbitals and 'empty' (acceptor) non-Lewis orbitals. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. For a molecule like this compound, key donor orbitals include the lone pairs on the nitrogen and sulfur atoms (LP(N) and LP(S)) and the π-orbitals of the phenyl rings and the imidazole core. Acceptor orbitals are typically the antibonding (σ* and π*) orbitals.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a crucial computational tool for predicting the reactive sites of a molecule. mdpi.comajchem-a.com It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MESP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of near-zero potential. nih.gov

For this compound, the MESP surface would reveal specific reactive regions:

Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be located around the sulfur atom of the thiol group and the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. nih.govresearchgate.net These sites are the most probable locations for electrophilic attack and for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Electron-deficient regions are expected around the hydrogen atom of the thiol group (S-H) and the hydrogen atom on the imidazole nitrogen (N-H). These are the primary sites for nucleophilic attack and act as hydrogen bond donors.

Neutral Potential (Green): The carbon atoms of the phenyl rings generally exhibit a more neutral potential, forming the nonpolar surfaces of the molecule.

This analysis provides a clear visual representation of the charge distribution and is instrumental in understanding intermolecular interactions and chemical reactivity. mdpi.comajchem-a.com

Excited State Intramolecular Proton Transfer (ESIPT) Processes

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. rsc.org This process typically occurs in molecules containing both a proton-donating group (like -OH or -NH) and a proton-accepting group (like a nitrogen atom) connected by an intramolecular hydrogen bond. mdpi.com The process involves a four-level photocycle: excitation of the normal form (N) to its excited state (N), a rapid and often barrierless proton transfer to form the excited tautomer (T), followed by emission from the T* state to the ground state tautomer (T), and finally, a rapid back-proton transfer to regenerate the initial N form. A key feature of ESIPT is the large Stokes shift (a significant difference between the absorption and emission wavelengths) that results from this process. rsc.org

Imidazole derivatives are a well-known class of compounds capable of ESIPT. mdpi.comnih.gov Studies on hydroxy-substituted tetraphenylimidazole (HPI), a compound structurally related to this compound, have demonstrated efficient ESIPT, leading to intense blue fluorescence. nih.govnih.gov The four phenyl groups in HPI help prevent fluorescence quenching in the solid state by limiting tight molecular stacking. nih.gov

In another complex diphenyl-imidazole derivative, 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol (BDIBD), researchers found that the ESIPT process could be modulated by controlling the molecular conformation through different crystallization solvents. rsc.org This demonstrates that intermolecular interactions can regulate the energy barrier of the ESIPT process, influencing the emission color. rsc.org Given the presence of both proton donor (N-H, S-H) and acceptor (N) sites in this compound, it possesses the structural prerequisites for ESIPT, though specific experimental confirmation in the literature is pending.

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound were not found, research on structurally similar compounds highlights the potential of the diphenyl-imidazole scaffold. For example, a study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), a tetra-substituted imidazole, investigated its antioxidant activity through molecular docking with the NADPH enzyme. nih.gov The study revealed that the ligand (HL) exhibited a strong binding affinity, which correlated well with its experimentally determined antioxidant properties. nih.gov

Derivatives of 4,5-diphenyl-1H-imidazoles have also been evaluated for their antibacterial activity. scirp.org Molecular docking is often used in such studies to rationalize the observed biological activities by examining the interactions between the compounds and bacterial enzymes. For instance, imidazolylchalcone derivatives have been docked against the cutinase of fungi and the acetylcholinesterase enzyme of nematodes to investigate their binding potential. researchgate.net These studies underscore the utility of the diphenyl-imidazole core in designing biologically active molecules.

Table 1: Example Molecular Docking Data for a Related Imidazole Derivative This table presents data for a related compound to illustrate typical findings from molecular docking studies.

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | NADPH enzyme | -9.5 | Not Specified |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be mapped with various properties to highlight close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions. mdpi.com

While a Hirshfeld analysis for this compound is not available in the reviewed literature, studies on analogous 5,5-diphenyl-1H-imidazol-4(5H)-one derivatives provide significant insight into the expected interactions. nih.govcardiff.ac.uk In these crystal structures, the analysis reveals the dominant role of specific contacts in stabilizing the crystal packing.

Key findings from related structures include:

H···H Contacts: These are typically the most abundant interactions, often comprising over 40-50% of the total Hirshfeld surface area, indicating the importance of van der Waals forces in the crystal packing. nih.govcardiff.ac.uk

O···H/H···O and N···H/H···N Contacts: These correspond to classical hydrogen bonds and are crucial in defining the supramolecular architecture of the crystal. nih.gov For this compound, one would expect prominent N···H and S···H contacts.

The analysis can also identify π-π stacking interactions through the shape index map, which would be relevant for this compound due to its multiple phenyl rings. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Hydantoin Derivative Data from a study on 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, a related structure, illustrating the typical distribution of intermolecular contacts. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.7 |

| C···H/H···C | 22.2 |

| O···H/H···O | 17.0 |

| N···H/H···N | 6.6 |

| C···C | 2.0 |

Time-Dependent DFT (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. rsc.orgchemrxiv.org It is particularly effective for predicting electronic absorption spectra by calculating vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). researchgate.net

TD-DFT calculations on molecules containing the tetrathiafulvalene (B1198394) (TTF) and benzothiazole (B30560) (BTA) moieties, which share structural features with imidazole-thiols, demonstrate the utility of this approach. academie-sciences.fr In such studies, TD-DFT is used to compute the electronic absorption spectra in different solvents to understand the nature of the electronic transitions, which are often characterized as intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. academie-sciences.fr

For this compound, TD-DFT calculations would provide:

Excitation Energies (eV): The energy required to promote an electron from a ground-state orbital to an excited-state orbital.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with higher oscillator strengths correspond to more intense peaks in the absorption spectrum.

Absorption Wavelength (λmax): The wavelength of light at which the molecule shows maximum absorbance for a given transition.

These calculations help to understand the electronic structure and photophysical properties of the molecule, correlating computational results with experimental UV-Vis spectra. researchgate.net

Table 3: Illustrative TD-DFT Data for a π-Conjugated System This table presents typical data obtained from TD-DFT calculations for a π-conjugated molecule to illustrate the nature of the results.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.85 | 435 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 3.20 | 387 | 0.15 | HOMO-1 → LUMO |

Coordination Chemistry and Metal Complexes of 4,5 Diphenyl 2 Imidazolethiol

Coordination Behavior of 4,5-Diphenyl-2-imidazolethiol as a Ligand

The coordination behavior of this compound is primarily governed by the interplay of its donor atoms and the steric influence of its phenyl substituents.

Donor Sites and Steric Hindrance

This compound possesses several potential donor sites, namely the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom. ias.ac.in This allows it to act as a monodentate, bidentate, or bridging ligand. The presence of bulky phenyl groups at the 4 and 5 positions of the imidazole ring introduces significant steric hindrance. ias.ac.in This steric bulk can influence the coordination geometry of the resulting metal complexes, favoring certain arrangements over others to minimize steric strain. rsc.orggrafiati.com For instance, the steric hindrance can affect the ability of the ligand to coordinate in a bidentate fashion, sometimes favoring monodentate coordination through the sulfur atom.

Tautomeric Forms and their Relevance in Complexation

This compound can exist in two tautomeric forms: the thione form and the thiol form. The thione form features a carbon-sulfur double bond (C=S) and N-H bonds, while the thiol form contains a carbon-sulfur single bond (C-S) and a S-H bond. The specific tautomeric form present can be influenced by factors such as the solvent and the metal ion involved in complexation. Both forms are relevant in coordination chemistry, as they offer different coordination modes. The thione form typically coordinates through the sulfur atom, while the thiol form can deprotonate to form a thiolate anion, which then coordinates to the metal ion. This deprotonation is a key step in the formation of many metal complexes.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis and characterization of a diverse range of metal complexes.

Cu(I) and Ag(I) Complexes

Complexes of copper(I) and silver(I) with this compound have been synthesized and studied. ias.ac.in The ligand has been shown to coordinate to these metal ions in various ways, acting as a neutral monodentate ligand, an anionic bidentate ligand, or through S-coordination with an additional metal-nitrogen interaction. ias.ac.in For example, in some complexes, the ligand coordinates through the sulfur atom, while in others, it acts as a bridging ligand connecting two metal centers. The synthesis of these complexes often involves the reaction of a Cu(I) or Ag(I) salt with the ligand in a suitable solvent. ias.ac.inmdpi.com Characterization is typically carried out using techniques such as infrared spectroscopy and elemental analysis to determine the coordination mode and stoichiometry of the complexes. ias.ac.in

Table 1: Examples of Cu(I) and Ag(I) Complexes with this compound

| Complex | Coordination Mode | Reference |

|---|---|---|

| [Cu(L)Cl] | Neutral monodentate | ias.ac.in |

| [Cu(L)Br] | Neutral monodentate | ias.ac.in |

| [Ag(L)NO₃] | Neutral monodentate | ias.ac.in |

| [Cu(L⁻)] | Anionic bidentate | ias.ac.in |

| [Ag(L⁻)] | Anionic bidentate | ias.ac.in |

L = this compound; L⁻ = deprotonated this compound

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Pd(II), Pt(IV), Au(III), Co(III))

A wide variety of transition metal complexes involving this compound and its derivatives have been reported. nih.govitmedicalteam.plajol.info These complexes often exhibit interesting structural and electronic properties. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a 1:2 metal-to-ligand molar ratio, often in an alcoholic medium. d-nb.infojocpr.com

For instance, complexes of Co(II) and Ni(II) with a derivative of 4,5-diphenylimidazole (B189430) have been synthesized and characterized. ajol.info Spectroscopic data suggests that the ligand coordinates to the metal ions through the nitrogen atom of the imidazole ring. ajol.info In other examples, a tetra-substituted imidazole derivative was used to synthesize complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov The resulting complexes were characterized by various spectroscopic and analytical techniques. nih.gov The coordination of small ligands to palladium has also been a subject of study, with computational methods providing insights into the nature of the metal-ligand bond. acs.org

Table 2: Selected Transition Metal Complexes with Imidazole Derivatives

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | bis(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl) phenyl)methane | Octahedral | ajol.info |

| Ni(II) | bis(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl) phenyl)methane | Octahedral | ajol.info |

| Cu(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | nih.gov |

| Mn(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | nih.gov |

| Zn(II) | 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | d-nb.info |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | d-nb.info |

Synthesis of Metal-Organic Frameworks (MOFs) with Imidazole Derivatives

Imidazole derivatives are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs). google.com MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The functional groups on the imidazole-based ligands, such as carboxylates, play a crucial role in the construction of stable MOFs. researchgate.netrsc.org

The synthesis of MOFs can be achieved through various methods, including solvothermal reactions where a mixture of the metal salt and the imidazole-based linker is heated in a suitable solvent. mdpi.combohrium.com For example, a copper-based MOF was synthesized using a macrocyclic ligand derived from 2-chloro-benzimidazole. bohrium.com Another approach involves the use of supercritical carbon dioxide as a medium for the reaction between a metal oxide and the organic ligand. google.com The resulting MOFs can exhibit interesting properties, such as luminescence and magnetism, depending on the choice of the metal and the organic linker. mdpi.com

Structural and Electronic Properties of Complexes

Geometrical Parameters and Proposed Geometries (e.g., octahedral, square planar)

The geometry of metal complexes containing this compound is dictated by the coordination number of the central metal ion and the nature of the ligand-metal interactions. libretexts.org The most common coordination numbers for transition metals are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org

For complexes of derivatives of this compound, specific geometries have been proposed based on spectroscopic and magnetic data. For instance, studies on complexes with manganese (Mn), nickel (Ni), cobalt (Co), and copper (Cu) have suggested octahedral geometries. ajol.infonih.gov This is often inferred from electronic spectra (d-d transitions) and magnetic moment values. nih.gov

In one study of imidazole derivative complexes, Mn(II) and Ni(II) complexes were assigned octahedral geometries. ajol.info The same study suggested a square planar geometry for the corresponding Cu(II) and Palladium(II) complexes. ajol.info For example, the electronic spectrum of a palladium complex showed transitions indicative of a square-planar geometry, which was supported by its diamagnetic nature. ajol.info Similarly, a copper complex was assigned a square planar geometry based on its electronic transitions and a magnetic moment value of 1.78 B.M. ajol.info

Conversely, another investigation into a series of transition metal complexes with a substituted 4,5-diphenyl-1H-imidazole ligand proposed octahedral geometries for the Mn(II), Ni(II), Co(II), and Cu(II) complexes based on electronic spectra and magnetic moment data. nih.gov Computational studies on other imidazole-based chalcone (B49325) ligands have shown that Pd(II) and Pt(II) complexes tend to adopt distorted square planar geometries, while a Zn(II) complex exhibited a distorted tetrahedral geometry. scirp.org

The coordination number and the resulting geometry are a balance of steric and electronic factors between the metal ion and the surrounding ligands. libretexts.org

Magnetic Susceptibility and Data

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and geometry. uwimona.edu.jm Complexes are classified as either paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (repelled by a magnetic field) if all electrons are paired. uwimona.edu.jm

For complexes involving derivatives of this compound, transition metals like Mn(II), Co(II), Ni(II), and Cu(II) typically form paramagnetic complexes, while Zn(II) complexes are diamagnetic due to their filled d-orbitals. nih.gov

Studies have reported specific magnetic moment values that support proposed geometries. For example, a low-spin octahedral geometry for a Co(II) complex was confirmed by an effective magnetic moment (µ_eff) of 1.7 B.M. nih.gov The Ni(II) complex in the same study showed a µ_eff of 3.2 B.M., consistent with an octahedral arrangement. nih.gov The Cu(II) and Mn(II) complexes exhibited µ_eff values of 1.9 B.M. and 1.8 B.M. respectively, also suggesting octahedral symmetry. nih.gov In a different study of imidazole derivative complexes, a Mn(II) complex was reported to have a magnetic moment of 5.36 B.M., indicative of a high-spin octahedral configuration. ajol.info The copper complex in that study had a magnetic moment of 1.78 B.M., supporting a square planar geometry. ajol.info

The spin-only magnetic moment (μ_so) can be calculated using the number of unpaired electrons (n) with the formula: μ_so = √n(n+2) Bohr Magnetons (B.M.). uwimona.edu.jm Observed effective magnetic moments (μ_eff) can sometimes deviate from this value due to contributions from orbital angular momentum. uvic.ca

Table 1: Magnetic Data for Selected Metal Complexes of Imidazole Derivatives

| Metal Ion | Proposed Geometry | Magnetic Moment (µ_eff) in B.M. | Reference |

|---|---|---|---|

| Mn(II) | Octahedral | 5.36 | ajol.info |

| Mn(II) | Octahedral | 1.8 | nih.gov |

| Co(II) | Octahedral (low-spin) | 1.7 | nih.gov |

| Ni(II) | Octahedral | 3.2 | nih.gov |

| Cu(II) | Square Planar | 1.78 | ajol.info |

| Cu(II) | Octahedral | 1.9 | nih.gov |

| Pd(II) | Square Planar | Diamagnetic | ajol.info |

| Zn(II) | Octahedral | Diamagnetic | nih.gov |

Electrical Conductance

The electrical conductivity of coordination complexes provides information about their ionic or non-electrolytic nature. uobabylon.edu.iq The conductivity is influenced by factors such as the metal center, the ligand structure, and solvent coordination. mdpi.com Investigations into various Schiff base and imidazole-containing metal complexes are an emerging area of research for applications in photosensitive switching devices. rsc.org

For many transition metal complexes of ligands similar to this compound, molar conductance measurements often indicate a non-electrolytic character, especially when dissolved in organic solvents. researchgate.net This suggests that the ligands are not displaced by solvent molecules and that any counter-ions are directly coordinated to the metal center.

However, some studies on imidazole derivative complexes have reported electrolytic behavior, where conductivity measurements confirm an ionic nature for the complex. ajol.info The electrical properties can be significantly tuned by the ligand environment. For example, in a study of copper-based complexes, the position of a hydroxyl group on the ligand was found to have a substantial effect on the DC conductivity. mdpi.com Furthermore, the presence of sulfur as a donor atom can enhance electron-donating properties and increase conductivity. mdpi.com The transfer of charge carriers between neighboring complex molecules, facilitated by the overlapping of their orbitals, is a primary mechanism for conduction. researchgate.net

Intermolecular Interactions in Crystal Networks

In the crystal networks of complexes containing imidazole-based ligands, hydrogen bonding is a significant directional force. For instance, the N-H proton of the imidazole ring can act as a hydrogen bond donor to an acceptor atom on an adjacent molecule. In a related phenytoin (B1677684) analogue, which also contains a five-membered nitrogen-containing ring, the crystal structure is consolidated by N—H⋯O and C—H⋯O hydrogen bonds, which form dimers and link molecules into a larger network. nih.gov

The phenyl groups of this compound provide opportunities for C—H⋯π interactions, where a C-H bond on one molecule interacts with the π-electron cloud of a phenyl ring on a neighbor. nih.gov Furthermore, π-π stacking interactions can occur between the aromatic imidazole rings or the appended phenyl rings of adjacent complexes. These interactions, along with general van der Waals forces, contribute significantly to the crystal packing, with H···H contacts often accounting for the largest portion of intermolecular interactions. nih.gov

The orientation of the phenyl groups relative to the imidazole plane, defined by dihedral angles, is a balance between minimizing steric hindrance and maximizing π-conjugation. In some cases, steric hindrance can limit close packing and lead to structures with minimal intermolecular interactions beyond van der Waals forces. The analysis of these non-covalent interactions is crucial for understanding polymorphism, where a single compound can crystallize in multiple forms. mdpi.com

Charge Transfer within Metal Complexes

Charge transfer (CT) is a fundamental electronic process in many transition metal complexes, giving rise to their distinct colors and electronic properties. nih.gov This phenomenon involves the photoinduced movement of an electron from one part of the complex to another, typically between orbitals that are primarily localized on the metal and those localized on the ligands. nih.gov These transitions can be categorized as metal-to-ligand (MLCT), ligand-to-metal (LMCT), or ligand-to-ligand (LLCT). nih.gov

In complexes involving imidazole derivatives, the presence of absorption bands in the visible region of the electronic spectrum is often attributed to a combination of d-d transitions and charge transfer phenomena, confirming the coordination of the ligand to the metal. ajol.infonih.gov For example, a study on a substituted 4,5-diphenyl-1H-imidazole ligand and its transition metal complexes reported the observation of a clear intramolecular charge transfer. nih.gov